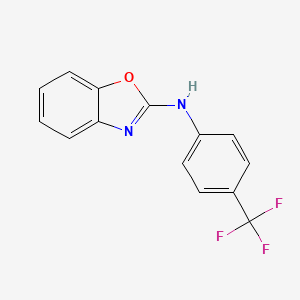
Benzooxazol-2-YL-(4-trifluoromethyl-phenyl)-amine
Cat. No. B8517475
M. Wt: 278.23 g/mol
InChI Key: NFKXGCHJNJLVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04088770
Procedure details


To a solution of 15.4 g. (0.1 mole) of 2-chlorobenzoxazole in 200 ml. of tetrahydrofuran was added dropwise a solution of 16.1 g. (0.1 mole) of p-aminobenzotrifluoride in 100 ml. of tetrahydrofuran with vigorous agitation. Following the addition, the reaction mixture was heated on a steam bath under reflux for 16 hours. Then the reaction mixture was cooled to about 25° C., and about 500 ml. of water was added. The tetrahydrofuran solvent was removed by distillation under vacuum, leaving an aqueous slurry of the reaction product. The solids were filtered off and dried. The dried residue was dissolved in a minimum amount of warm benzene. Then about 200 ml. of hexane was added to the benzene solution to crystallize the reaction product. The crystals were filtered off and dried, yielding 19.2 g. of 2-[4-trifluoromethyl)anilino]benzoxazole having a melting point of 180°-182° C.






Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.O1CCCC1.[NH2:16][C:17]1[CH:22]=[CH:21][C:20]([C:23]([F:26])([F:25])[F:24])=[CH:19][CH:18]=1.O1C2C=CC=CC=2N=C1>O>[F:24][C:23]([F:25])([F:26])[C:20]1[CH:21]=[CH:22][C:17]([NH:16][C:2]2[O:3][C:4]3[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=3[N:6]=2)=[CH:18][CH:19]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1OC2=C(N1)C=CC=C2
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)C(F)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=NC2=C1C=CC=C2
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated on a steam bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 16 hours
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tetrahydrofuran solvent was removed by distillation under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving an aqueous slurry of the reaction product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The dried residue was dissolved in a minimum amount of warm benzene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of hexane was added to the benzene solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize the reaction product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding 19.2 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C1=CC=C(NC=2OC3=C(N2)C=CC=C3)C=C1)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
